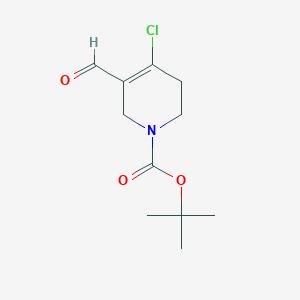

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Description

BenchChem offers high-quality 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZRPYVBQGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474321 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-20-7 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine CAS number 885275-20-7

An In-depth Technical Guide to 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (CAS 885275-20-7)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate, CAS number 885275-20-7. This highly functionalized dihydropyridine serves as a critical intermediate in modern medicinal chemistry and drug discovery. We will explore its synthesis, with a deep dive into the mechanistic underpinnings of the Vilsmeier-Haack reaction, its characteristic reactivity as a vinylogous acyl chloride, and its application as a scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction and Strategic Importance

The dihydropyridine core is a privileged scaffold in medicinal chemistry, most famously associated with L-type calcium channel blockers like Nifedipine used in treating hypertension.[1][2] The strategic value of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine lies in its dense and orthogonal functionalization. The presence of a formyl group, a vinyl chloride, and a Boc-protected nitrogen on a tetrahydropyridine ring provides multiple handles for sequential, selective chemical transformations. This makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly in the synthesis of novel kinase inhibitors and other targeted anticancer agents.[3][4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this intermediate is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 885275-20-7 | [5][6] |

| Systematic Name | tert-Butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate | [5] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [5] |

| Molecular Weight | 245.71 g/mol | [5] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents | N/A |

Expected Spectroscopic Signatures:

-

¹H NMR: Resonances corresponding to the Boc group (~1.5 ppm), methylene protons of the dihydropyridine ring (allylic and adjacent to nitrogen, ~2.5-4.5 ppm), a vinyl proton, and a distinct singlet for the aldehyde proton (>9.0 ppm).

-

¹³C NMR: Signals for the Boc carbonyl and quaternary carbon, aliphatic and olefinic carbons of the ring, and a downfield signal for the aldehyde carbonyl (>185 ppm).

-

Mass Spectrometry: An isotopic pattern characteristic of a molecule containing one chlorine atom, with the molecular ion peak [M]+ and/or protonated molecule [M+H]+ readily observable.

Synthesis: The Vilsmeier-Haack Reaction as a Key Transformation

The most common and efficient synthesis of this compound relies on the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich substrates.[7][8][9] The causality for this choice is clear: the reaction of the readily available N-Boc-4-piperidone with the Vilsmeier reagent (a chloroiminium salt) generates the desired β-chloro-α,β-unsaturated aldehyde in a single, high-yielding step.[10][11][12]

The reaction proceeds through several distinct stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][13]

-

Electrophilic Attack: The enamine tautomer of N-Boc-4-piperidone, being electron-rich, acts as the nucleophile and attacks the Vilsmeier reagent.

-

Elimination and Hydrolysis: Subsequent elimination and aqueous workup hydrolyze the resulting iminium intermediate to furnish the final aldehyde product.

Caption: Synthetic workflow for the target compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

This protocol is a representative procedure based on established Vilsmeier-Haack methodology.[11][12]

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

-

-

Reaction:

-

Dissolve N-Boc-4-piperidone (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the solution of N-Boc-4-piperidone to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to slowly warm to room temperature, then heat to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by slowly pouring it into a vigorously stirred beaker of ice-cold saturated sodium bicarbonate solution. Caution: This is an exothermic process with gas evolution.

-

Stir the resulting slurry for 1 hour.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Reactivity and Synthetic Utility

The synthetic power of this intermediate stems from its β-chloro-α,β-unsaturated aldehyde moiety, which functions as a vinylogous acyl chloride. This structure is primed for nucleophilic attack, enabling the construction of various fused heterocyclic systems.

Caption: Key reactive sites and synthetic transformations of the title compound.

-

Annulation Reactions: Reaction with binucleophiles like hydrazine or substituted hydrazines readily forms pyrazolo[3,4-b]pyridine cores.[10] Similarly, reagents like guanidine or amidines can be used to construct pyrimido-fused systems.[14] This is the most powerful application, allowing for rapid entry into complex, drug-like scaffolds.

-

Cross-Coupling Reactions: The vinyl chloride can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.

-

Formyl Group Manipulations: The aldehyde is a versatile handle for standard transformations such as reductive amination, Wittig reactions, and condensations to build side chains or link to other molecular fragments.

Applications in Drug Discovery

This building block is not merely a synthetic curiosity; it is an enabling tool in the discovery of new medicines.[15][16] The dihydropyridine scaffold and its derivatives are integral to compounds targeting a range of diseases.

-

Oncology: Many small molecule inhibitors of kinases (e.g., PI3K/AKT/mTOR pathway inhibitors) incorporate highly substituted heterocyclic cores.[3] The title compound provides a direct route to such structures, allowing for systematic variation of substituents to optimize potency, selectivity, and pharmacokinetic properties.

-

Cardiovascular Disease: While distinct from classical Hantzsch dihydropyridines, the core scaffold is relevant to the design of new cardiovascular agents.[1][17][18] The ability to build fused rings allows for the exploration of novel topologies that may interact with targets like calcium channels or angiotensin II receptors in unique ways.[1]

-

Antibacterial Agents: The pyridine nucleus is a common feature in antibacterial compounds.[19] This intermediate can be used to generate libraries of novel pyridine-based structures for screening against multidrug-resistant pathogens.

The process from a building block like this to a clinical candidate is long, but its role is foundational.[20][21] It allows for the rapid and efficient exploration of chemical space around a validated pharmacophore, a key strategy in modern lead optimization.[21][22]

Safety and Handling

According to safety data sheets, this compound should be handled with care.[5]

-

Hazards: May be harmful if ingested or inhaled. It is an irritant to the skin, eyes, and respiratory tract.[5] The toxicological properties have not been fully investigated.[5]

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid generating dust.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a high-value, multi-functional synthetic intermediate. Its efficient synthesis via the Vilsmeier-Haack reaction and its versatile reactivity profile make it an indispensable tool for medicinal chemists. Its primary utility lies in its ability to serve as a platform for generating diverse libraries of complex, fused-ring heterocyclic compounds, accelerating the discovery and development of next-generation therapeutics, particularly in the field of oncology.

References

-

Bohrium. (n.d.). Design, synthesis and pharmacological evaluation of some substituted dihydropyrimidines with L-/T-type calcium channel blocking activities. Retrieved from [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12). Retrieved from [Link]

-

Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. (2018). Atlantis Press. Retrieved from [Link]

-

CAS 475-20-7,(+)-LONGIFOLENE. (n.d.). LookChem. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-boc-4-chloro-5-formyl-3,6-dihydro-2h-pyridine 885275-20-7. (n.d.). Chemcd. Retrieved from [Link]

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. (n.d.). Atlantis Press. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). NIH. Retrieved from [Link]

-

Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l).... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. (n.d.). PubMed. Retrieved from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Drug discovery. (n.d.). Wikipedia. Retrieved from [Link]

-

Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. (2025, October 23). ResearchGate. Retrieved from [Link]

-

Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH. Retrieved from [Link]

-

Defining the role of pharmacology in the emerging world of translational research. (n.d.). PubMed. Retrieved from [Link]

-

tert-Butyl-4-[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-3,6-dihydropyridine-1(2H)-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl 3,6-Dihydropyridine-1(2H)-carboxylate. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Drug discovery and development: Role of basic biological research. (2017, November 11). PMC - PubMed Central. Retrieved from [Link]

-

Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012, May 1). NCBI. Retrieved from [Link]

-

Principles of early drug discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | 885275-20-7 [chemicalbook.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug discovery - Wikipedia [en.wikipedia.org]

- 16. Defining the role of pharmacology in the emerging world of translational research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and pharmacological evaluation of some substituted dihydropyrimidines with L-/T-type calcium channel blocking activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. thescipub.com [thescipub.com]

- 19. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidaon of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Multi-technique Spectroscopic Approach

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a logical and self-validating workflow for the unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical methodologies underpinning the characterization of complex organic molecules.

Introduction: The Significance of a Functionalized Dihydropyridine

The 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine scaffold represents a versatile synthetic intermediate. The presence of a Boc-protecting group, a vinyl chloride, and an α,β-unsaturated aldehyde within a dihydropyridine ring system offers multiple avenues for further chemical modification. Such compounds are valuable precursors in the synthesis of novel pharmaceutical agents and agrochemicals. Given the potential for regio- and stereoisomerism, a rigorous and unequivocal structural determination is paramount to ensure the integrity of subsequent research and development efforts.

This guide will deconstruct the molecule into its constituent functional groups and predict the expected spectroscopic signatures. We will then synthesize this information into a cohesive analysis, demonstrating how a multi-technique approach provides overlapping and confirmatory data points, thereby ensuring the highest level of scientific rigor.

A Strategic Workflow for Structural Confirmation

The elucidation of a novel molecular structure is a systematic process. The following workflow outlines a logical progression from initial confirmation of functional groups to the detailed mapping of the carbon-hydrogen framework and, finally, to the definitive determination of molecular weight and formula.

Caption: Figure 1. A logical workflow for the structural elucidation of organic compounds.

Infrared (IR) Spectroscopy: A First Look at the Functional Groups

Infrared spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule. For 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, we anticipate several characteristic absorption bands.

Expected IR Absorption Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Key Features |

| Aldehyde (C=O) | Stretch | ~1685-1710 | The conjugation with the C=C double bond lowers the frequency from a typical saturated aldehyde (~1720-1740 cm⁻¹)[1][2][3]. |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | The presence of a moderate intensity peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde[1][2][3]. |

| Alkene (C=C) | Stretch | ~1640-1680 | This absorption is characteristic of a carbon-carbon double bond. |

| Boc-Protecting Group (C=O) | Stretch | ~1680-1700 | The carbonyl of the carbamate will likely appear in this region. |

| C-N Bond | Stretch | ~1200-1350 | This corresponds to the stretching of the nitrogen-carbon bonds in the ring and the Boc group. |

| C-O Bond | Stretch | ~1150-1250 | Characteristic of the ester-like C-O bond in the Boc group. |

| C-Cl Bond | Stretch | ~600-800 | While in the fingerprint region, a strong band here can be indicative of a C-Cl bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is indispensable for determining the molecular weight and obtaining information about the molecule's composition through fragmentation analysis.

Expected Mass Spectrometric Data:

| Ion Type | Expected m/z | Interpretation |

| [M+H]⁺ | ~260.08 | The protonated molecular ion. The exact mass will depend on the isotopic distribution of chlorine. |

| [M+Na]⁺ | ~282.06 | The sodium adduct, often observed in electrospray ionization. |

| [M-C₄H₈]⁺ | ~204.03 | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway[4][5]. |

| [M-Boc]⁺ | ~160.04 | Loss of the entire Boc group (100 Da)[5]. |

| [t-Bu]⁺ | 57.07 | The tert-butyl cation is a very common and often abundant fragment from Boc-protected compounds[5][6]. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap) to measure their mass-to-charge ratio with high accuracy.

-

Data Analysis: The resulting spectrum is analyzed for the molecular ion and characteristic fragment ions. The high-resolution data allows for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aldehyde H | 9.5 - 10.5 | Singlet (s) | Aldehydic protons are highly deshielded and typically appear in this downfield region[3]. |

| Olefinic H (at C-6) | 6.8 - 7.5 | Singlet (s) or narrow triplet (t) | This proton is on the double bond and adjacent to a nitrogen atom, leading to a downfield shift. It may show a small coupling to the CH₂ group at C-2. |

| CH₂ (at C-2) | ~4.0 - 4.5 | Singlet (s) or broad singlet | These protons are adjacent to the nitrogen of the carbamate and are deshielded. |

| CH₂ (at C-3) | ~2.5 - 3.0 | Singlet (s) or broad singlet | These protons are allylic to the double bond. |

| Boc (t-butyl) | ~1.5 | Singlet (s) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of chemically distinct carbon atoms and provide information about their hybridization and electronic environment.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | Aldehyde C=O | 190 - 200 | Carbonyl carbons of aldehydes are highly deshielded[2]. | | Boc C=O | 150 - 155 | The carbonyl carbon of the carbamate appears in this region. | | Olefinic C-4 | 135 - 145 | The carbon atom bearing the chlorine atom. | | Olefinic C-5 | 125 - 135 | The carbon atom bearing the formyl group. | | Olefinic C-6 | 120 - 130 | The olefinic carbon adjacent to the nitrogen. | | Boc C (quaternary) | ~80 | The quaternary carbon of the tert-butyl group. | | CH₂ (at C-2) | 40 - 50 | Aliphatic carbon adjacent to nitrogen. | | CH₂ (at C-3) | 25 - 35 | Aliphatic carbon in the ring. | | Boc CH₃ | ~28 | The methyl carbons of the tert-butyl group. |

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different fragments of the molecule.

-

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

Caption: Figure 2. Integration of 2D NMR for structural assembly.

The Power of Corroboration: X-ray Crystallography

While the combination of IR, MS, and NMR is often sufficient for unambiguous structure elucidation, single-crystal X-ray diffraction provides the ultimate confirmation of the molecular structure in the solid state[7][8][9][10]. If a suitable single crystal can be obtained, this technique can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, leaving no ambiguity.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a testament to the power of a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular formula and key fragments, and NMR spectroscopy provides the detailed connectivity map of the molecule. The convergence of data from these independent techniques creates a self-validating system, ensuring the highest degree of confidence in the assigned structure. This rigorous analytical framework is essential for advancing the applications of this versatile chemical entity in research and development.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.

- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains.

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.

- Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones.

- Química Organica.org. (n.d.). IR spectrum: Aldehydes.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- ACS Omega. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.

- ResearchGate. (n.d.). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR.

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- PubMed Central. (n.d.). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B.

- ACS Omega. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.

- SciELO. (n.d.). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres.

- ResearchGate. (n.d.). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.

- PubMed. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.

- International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.

- Wikipedia. (n.d.). X-ray crystallography.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate - CAS:203663-26-7 - Abovchem [abovchem.com]

- 4. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. t-butyl 3-(2-chloroethyl)-9-(<91-13C>formyl)-8-(2-methoxycarbonylethyl)-2,7-dimethyldipyrromethane-1-carboxylate|156630-27-2 - MOLBASE Encyclopedia [m.molbase.com]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 10. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

Spectroscopic Data Analysis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

An In-Depth Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure & Core Components

A thorough spectroscopic analysis begins with a foundational understanding of the molecule's constituent parts. The structure of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine incorporates several key functional groups that dictate its chemical and spectral behavior.

-

1-Boc Group: The N-tert-butoxycarbonyl (Boc) protecting group is characterized by its bulky tert-butyl moiety and a carbamate carbonyl. This group sterically influences the conformation of the dihydropyridine ring and imparts highly characteristic signals in both NMR and IR spectroscopy.

-

Dihydropyridine Core: The 3,6-dihydro-2H-pyridine ring is a partially saturated heterocycle. The endocyclic double bond (C4=C5) creates distinct electronic environments for the vinylic, allylic, and aliphatic protons and carbons within the ring.

-

Chloro Substituent: The chlorine atom at the C4 position is an electron-withdrawing group that significantly influences the chemical shift of the adjacent vinylic carbon (C4) and the overall electron density of the π-system.

-

Formyl Substituent: The aldehyde (formyl) group at the C5 position is a strongly electron-withdrawing and conjugating group. It gives rise to one of the most diagnostically useful signals in both ¹H NMR and IR spectroscopy.

The interplay of these groups results in a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Figure 1: Chemical structure of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For the title compound, we predict distinct and well-resolved signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show six primary signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

|---|---|---|---|---|

| H_a | 9.5 – 10.0 | Singlet (s) | 1H | Formyl Proton (-CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl double bond and its direct attachment to the sp² carbon, placing it in a characteristic downfield region. |

| H_b | 4.0 – 4.4 | [1][2]Broad Singlet (br s) | 2H | N-CH₂ (C6-H₂): Protons on the carbon adjacent to the nitrogen are deshielded. The signal may be broad due to conformational isomers (rotamers) around the N-Boc bond. |

| H_c | 3.6 – 3.9 | Triplet (t) | 2H | N-CH₂ (C2-H₂): Protons adjacent to the nitrogen are deshielded. Expected to be a triplet due to coupling with the C3 protons. |

| H_d | 2.5 – 2.8 | Triplet (t) | 2H | Allylic CH₂ (C3-H₂): These allylic protons are adjacent to the C4=C5 double bond and coupled to the C2 protons. |

| H_e | 1.45 – 1.55 | Singlet (s) | 9H | Boc Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to rapid bond rotation, resulting in a strong singlet in a highly shielded (upfield) region. |

Predicted[3] ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the 11 unique carbon atoms in the molecule. The chemical shifts are highly diagnostic of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Signal Label | Predicted δ (ppm) | Assignment & Rationale |

|---|---|---|

| C_I | 190 – 200 | Aldehyde Carbonyl (C=O): Aldehyde carbonyls are among the most deshielded carbons, appearing at the far downfield end of the spectrum. |

| C_II | 152 – 155 | [3][4] Boc Carbonyl (N-C=O): The carbamate carbonyl carbon is also deshielded, but typically appears upfield relative to aldehyde or ketone carbonyls. |

| C_III | 135 – 140 [5] | Vinylic Carbon (C4-Cl): An sp² carbon bonded to an electronegative chlorine atom will be significantly deshielded. |

| C_IV | 125 – 130 | Vinylic Carbon (C5-CHO): This sp² carbon is part of the double bond and is deshielded by the attached formyl group. |

| C_V | 80 – 82 | Boc Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the Boc group has a characteristic chemical shift in this region. |

| C_VI | 45 – 50 | [5]N-CH₂ (C2): Aliphatic carbon adjacent to nitrogen. |

| C_VII | 40 – 45 | N-CH₂ (C6): Aliphatic carbon adjacent to nitrogen. May have a slightly different shift from C2 due to asymmetry. |

| C_VIII | 28.0 – 28.5 | Boc Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the Boc group give a strong, sharp signal in the aliphatic region. |

| C_IX | 25 – 30 | [5]Allylic CH₂ (C3): The sp³ carbon adjacent to the double bond. |

NMR Data Acquisition Protocol

The integrity of NMR data is contingent upon a rigorous and standardized acquisition methodology.

Protocol: Standard NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximatel[6][7]y 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sampl[8][9]e is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Apply a 90° pulse and collect 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm, centered around 120 ppm.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, particularly for quaternary carbons.

-

Process the data similarly to the ¹H spectrum, referencing the residual CHCl₃ signal to 77.16 ppm.

-

Figure 2: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For the title compound, the most prominent features will be the strong absorptions from the two distinct carbonyl groups.

Table 3: Predicted FT-IR Spectroscopic Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

|---|---|---|

| 2980–2850 | Medium-Strong | C-H Stretch (Aliphatic): Corresponds to the stretching vibrations of the sp³ C-H bonds in the Boc group and the dihydropyridine ring. |

| 2850–2750 | Medium, Sharp | C-H Stretch (Aldehyde): A highly characteristic pair of bands for the aldehyde C-H bond. The band around 2750 cm⁻¹ is particularly diagnostic. |

| 1710–1690 | Strong, Sharp | C=O Stretch (Boc-Carbamate): The carbamate carbonyl typically absorbs in this region. The exact position is sensitive to the electronic environment. |

| 1690–1670 | Strong[10], Sharp | C=O Stretch (α,β-Unsaturated Aldehyde): Conjugation with the C=C double bond lowers the vibrational frequency of the aldehyde carbonyl compared to a saturated aldehyde. |

| 1640–1620 | Medium[11] | C=C Stretch: The stretching vibration of the endocyclic carbon-carbon double bond. |

| 1160–1140 | Strong | C-O Stretch: Characteristic stretching of the C-O bonds within the Boc group. |

| 800–700 | Medium-Strong | C-Cl Stretch: The vibration of the carbon-chlorine bond. |

IR Data Acquisition Protocol

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the center of the ATR crystal.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum will be automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural motifs.

Predicted Mass Spectrum Data (Electrospray Ionization, ESI+)

-

Molecular Formula: C₁₁H₁₆ClNO₃

-

Monoisotopic Mass: 245.0819 g/mol

-

Predicted Molecular Ion ([M+H]⁺): A strong signal is expected at m/z 246.0892.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster will be observed. The [M+H]⁺ peak at m/z 246 will be accompanied by an [M+2+H]⁺ peak at m/z 248 with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

Predicted Fragmentation Pattern

The Boc group is notoriously labile under common ionization conditions and is a primary site for fragmentation.

-

Loss of Boc Group[12][13][14]: A major fragmentation pathway involves the cleavage of the Boc group. This can occur via two main routes:

-

Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺ → m/z 190. This results from the transfer of a proton and elimination of neutral isobutylene.

-

Loss of the entire Boc group (100 Da): [M+H - C₅H₉O₂]⁺ → m/z 146. This corresponds to the loss of the tert-butoxycarbonyl radical.

-

-

Loss of CO₂ from the Boc-fragmented ion: The m/z 190 ion can further lose carbon dioxide (44 Da) to give a fragment at m/z 146.

Figure 3: Predicted major fragmentation pathways for the title compound in ESI-MS.

Mass Spectrometry Acquisition Protocol

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Settings: Operate in positive ion mode (ESI+). Optimize key source parameters, including capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable spray and maximum ion current for the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the parent ion and key fragments. Use a high-resolution TOF analyzer to obtain accurate mass measurements, allowing for elemental composition confirmation.

Conclusion

The structural characterization of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is readily achievable through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra provide an unambiguous map of the C-H framework, with the aldehyde proton and Boc group signals serving as exceptionally clear diagnostic markers. FT-IR spectroscopy confirms the presence of the key carbamate and conjugated aldehyde carbonyl groups. Finally, high-resolution mass spectrometry validates the molecular weight and elemental formula, with the characteristic isotopic pattern confirming the presence of chlorine and the fragmentation pattern confirming the lability of the Boc protecting group. The predictive data and standardized protocols within this guide offer a reliable framework for the identification and quality control of this and structurally related synthetic intermediates in a research and development setting.

References

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Reich, H. J. (n.d.). 4. 13C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2022). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]

-

International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

SciELO. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]

-

ResearchGate. (2010). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.2: Acquiring a NMR Spectrum. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

NIH PMC. (n.d.). Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives. Retrieved from [Link]

-

University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Solvents [sigmaaldrich.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine: A Keystone Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed synthesis protocol grounded in established chemical principles, and explore its critical role in the synthesis of high-value pharmaceutical scaffolds, such as pyrido[2,3-d]pyrimidines.

Core Compound Profile and Physicochemical Properties

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a bifunctional synthetic intermediate featuring a Boc-protected tetrahydropyridine ring, a reactive vinyl chloride moiety, and an aldehyde group. This unique combination of functional groups makes it an exceptionally versatile precursor in organic synthesis.

The molecular structure and key identifiers are presented below:

Caption: Chemical structure of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| CAS Number | 885275-20-7 | [2] |

| Appearance | Typically a solid | [3] |

| Synonyms | tert-Butyl 4-chloro-5-formyl-5,6-dihydropyridine-1(2H)-carboxylate, 1-N-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine | [4] |

Synthesis Protocol: The Vilsmeier-Haack Approach

The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is most effectively achieved via the Vilsmeier-Haack reaction. This classic formylation method is ideal for electron-rich alkenes, such as the enamine-like double bond present in the precursor, tert-butyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate.[5]

Mechanistic Rationale

The causality behind this synthetic choice lies in the controlled and regioselective introduction of a formyl group. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (commonly phosphorus oxychloride, POCl₃).[5][6] This electrophilic species is then attacked by the nucleophilic double bond of the Boc-protected tetrahydropyridine. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[7] The presence of the chlorine atom on the double bond is a result of the reaction conditions and the nature of the Vilsmeier reagent.

Caption: Simplified workflow of the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack reaction principles.[7][8] Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

tert-Butyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate (1 equivalent)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 - 2 equivalents)

-

Dichloromethane (DCM) (optional co-solvent)

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate in DMF. Cool the solution to 0°C in an ice-water bath.

-

Vilsmeier Reagent Formation and Reaction: Add phosphorus oxychloride (POCl₃) dropwise to the cooled solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid. Stir until the effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.

Application in Medicinal Chemistry: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

A primary application of this intermediate is in the construction of the pyrido[2,3-d]pyrimidine scaffold.[9][10] This core is present in numerous biologically active molecules, including kinase inhibitors used in oncology.[11] The aldehyde and vinyl chloride functionalities of the title compound are perfectly poised for a condensation and cyclization reaction with a suitable binucleophile, such as guanidine.

Synthetic Workflow Example

The following workflow illustrates the conversion of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine to a 2-amino-pyrido[2,3-d]pyrimidin-7(8H)-one derivative, a key step in the synthesis of many CDK4/6 inhibitors like Palbociclib.[11][12]

Caption: Synthetic pathway to pyrido[2,3-d]pyrimidin-7(8H)-ones.

This reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often with a base to facilitate the reaction. The guanidine nitrogen atoms first condense with the aldehyde, followed by an intramolecular nucleophilic attack on the vinyl chloride, displacing the chloride and forming the fused pyrimidine ring. The final step involves the removal of the Boc protecting group under acidic conditions to yield the core scaffold, which can be further functionalized.

Safety and Handling

As with any chlorinated organic compound and reactive aldehyde, appropriate safety precautions must be taken.

Table 2: Hazard and Safety Information

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[3] |

| Skin/Eye Irritation | Causes skin and serious eye irritation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] |

| Storage | Store in a cool, dry place in a tightly sealed container.[3] |

| Fire Hazard | While not highly flammable, it may burn. Use extinguishing media suitable for the surrounding fire.[3] |

| Incompatible Materials | Strong oxidizing agents. |

This safety information is based on related compounds and general chemical principles. Always refer to the specific Material Safety Data Sheet (MSDS) for the compound before handling.

Conclusion

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a high-value, versatile intermediate whose molecular weight of 245.70 g/mol belies its significant impact in the field of medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and its strategic utility in constructing complex heterocyclic systems like pyrido[2,3-d]pyrimidines underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for the innovation of next-generation therapeutics.

References

-

Chemcd. 1-boc-4-chloro-5-formyl-3,6-dihydro-2h-pyridine 885275-20-7. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet. Available at: [Link]

-

Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]

- Puig de la Bellacasa, R., et al. (2016). Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. European Journal of Medicinal Chemistry, 115, 463-483.

- Camarasa, M., et al. (2016). Design, Synthesis and Biological Evaluation of Pyrido (2,3-d) Pyrimidin-7-(8H)-Ones. European Journal of Medicinal Chemistry, 115, 463-483.

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

- VanderWel, S. N., et al. (2005). Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. Organic Letters, 7(16), 3477-3480.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393.

-

Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

- Nag, S., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-11.

- Gholap, A. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions. International Journal of Industrial Chemistry, 4(1), 1-8.

-

PubChem. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. Available at: [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 1065067-34-6 | tert-Butyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate - AiFChem [aifchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones (2007) | Erdman David Thomas | 68 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

synthesis and characterization of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Introduction: The Strategic Importance of Functionalized Dihydropyridines

The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most famously recognized for its role in calcium channel blockers like nifedipine and amlodipine, which are widely used to treat cardiovascular diseases.[1][2] The versatility of this heterocyclic system, however, extends far beyond this initial application. By introducing diverse functional groups onto the dihydropyridine ring, chemists can modulate its electronic properties, steric profile, and biological activity, opening avenues to new therapeutic agents.[3][4][5][6][7]

This guide focuses on a specific, highly functionalized derivative: 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine . This molecule serves as a valuable building block in drug discovery for several key reasons:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom ensures stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions. This enables subsequent functionalization of the ring nitrogen.

-

The β-Chloro-α,β-unsaturated Aldehyde Moiety: This "push-pull" system, consisting of the electron-donating nitrogen and the electron-withdrawing formyl and chloro groups, creates a highly reactive and versatile chemical handle. The chloro and formyl groups are strategically positioned for a variety of subsequent chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and condensations.[1][8]

This guide provides a comprehensive overview of the synthesis and characterization of this important synthetic intermediate, grounded in established chemical principles and supported by authoritative references.

Part 1: Synthesis via the Vilsmeier-Haack Reaction

The most direct and efficient method for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is the Vilsmeier-Haack reaction. This classic formylation reaction is exceptionally well-suited for converting activated cyclic ketones into β-chloro-α,β-unsaturated aldehydes.[9][10][11][12]

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[11]

-

Electrophilic Attack and Transformation: The enol or enolate form of the starting ketone, in this case, 1-Boc-4-piperidone, acts as a nucleophile and attacks the Vilsmeier reagent. A subsequent series of eliminations and rearrangements, driven by the formation of stable intermediates, leads to the final product. The phosphorus oxychloride also serves as the chlorine source for the 4-position.

The choice of 1-Boc-4-piperidone as the starting material is strategic. The electron-donating character of the nitrogen atom, even when protected as a carbamate, sufficiently activates the adjacent positions to facilitate the reaction.

Synthetic Workflow Diagram

Caption: Synthetic and purification workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Reagents:

-

1-Boc-4-piperidone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Ensure the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

-

Reaction with Ketone: Dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of 1-Boc-4-piperidone to the Vilsmeier reagent mixture dropwise at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and will release CO₂ gas.

-

Continue adding the bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Characterization Workflow Diagram

Caption: Workflow for the structural characterization of the final product.

Spectroscopic Data & Interpretation

The following table summarizes the expected data from the primary characterization techniques. These predictions are based on the known effects of the functional groups and data from structurally similar compounds.[13][14][15][16][17]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Singlet ~9.5-10.0 ppm (1H)Singlet ~4.0-4.2 ppm (2H)Triplet ~3.5-3.7 ppm (2H)Triplet ~2.4-2.6 ppm (2H)Singlet ~1.5 ppm (9H) | Aldehyde proton (CHO)Methylene protons adjacent to N and C=C (C2-H)Methylene protons adjacent to N (C6-H)Methylene protons adjacent to C=C (C3-H)tert-Butyl protons of the Boc group |

| ¹³C NMR | ~185-190 ppm~154-156 ppm~150-155 ppm~125-130 ppm~80-82 ppm~40-45 ppm~28-30 ppm~25-28 ppm | Aldehyde carbonyl carbonBoc carbonyl carbonQuaternary carbon at C4 (C-Cl)Quaternary carbon at C5 (C-CHO)Quaternary carbon of the Boc groupMethylene carbon at C2Methyl carbons of the Boc groupMethylene carbon at C3 |

| IR Spectroscopy | Strong absorption at ~1680-1700 cm⁻¹Strong absorption at ~1640-1660 cm⁻¹Absorption at ~1600-1620 cm⁻¹Absorption at ~1150-1250 cm⁻¹ | C=O stretch of the aldehydeC=O stretch of the Boc carbamateC=C stretch of the dihydropyridine ringC-N stretch |

| Mass Spectrometry | Molecular ion peak (M⁺)Fragment corresponding to [M - 56]⁺Fragment corresponding to [M - 100]⁺ | Corresponds to the molecular weight of the compoundLoss of isobutylene from the Boc groupLoss of the entire Boc group |

Detailed Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the purified product (~5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the purified product (as a thin film or KBr pellet) onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.

-

Identify the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and aspects of the structure.

-

Conclusion

The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine via the Vilsmeier-Haack reaction on 1-Boc-4-piperidone is a robust and efficient method for producing this valuable synthetic intermediate. The resulting compound, with its strategically placed and reactive functional groups, is a versatile platform for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science.[2][18][19] The characterization protocols outlined in this guide provide a clear framework for verifying the structural integrity and purity of the final product, ensuring its suitability for further synthetic endeavors.

References

-

Title: Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Three-Component Functionalized Dihydropyridine Synthesis via a Formal Inverse Electron-Demand Hetero-Diels–Alder Reaction Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties Source: SpringerLink URL: [Link]

-

Title: Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste Source: Nature Communications URL: [Link]

-

Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]

-

Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes Source: PubMed URL: [Link]

-

Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Publishing URL: [Link]

-

Title: 1 H NMR spectrum for compound 3 in pyridine-d 5 Source: ResearchGate URL: [Link]

-

Title: Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l)... Source: ResearchGate URL: [Link]

-

Title: Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine Source: Asian Journal of Chemistry URL: [Link]

-

Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI URL: [Link]

-

Title: Pyridine, 3-chloro-2,4,5,6-tetrafluoro- Source: NIST WebBook URL: [Link]

-

Title: METHYL-4-(4-CARBOXYPHENYL)-6-CHLORO-5-FORMYL-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE Source: SpectraBase URL: [Link]

-

Title: 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(8) and R6(32) rings Source: ResearchGate URL: [Link]

- Title: Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors Source: Google Patents URL

-

Title: Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 7. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

- 19. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this class, tert-butyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate, often referred to as 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine, has emerged as a highly versatile and powerful intermediate. Its unique bifunctional nature, featuring a reactive vinyl chloride and an aldehyde group in a 1,2-relationship on a protected dihydropyridine core, provides a robust platform for the construction of complex, fused heterocyclic systems. This guide delineates the synthesis, key reactive principles, and strategic applications of this building block, offering researchers a comprehensive technical overview of its utility in constructing medicinally relevant scaffolds, particularly fused pyridines with demonstrated roles as kinase inhibitors and other therapeutic agents.

Synthesis of the Core Scaffold: A Vilsmeier-Haack Approach

The most direct and efficient method for the synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is the Vilsmeier-Haack reaction. This classic formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect a formylation and chlorination of an active methylene group adjacent to a carbonyl.[3] The starting material for this transformation is the readily available and commercially sourced tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[4][5]